N-(4-(methylthio)-1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide
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Overview
Description
The compound N-(4-(methylthio)-1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide is a chemical entity with multifaceted applications across different scientific domains. This compound, characterized by a complex structure, stands out due to its distinctive chemical properties and potential utility in various fields of study and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(4-(methylthio)-1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide, a multi-step synthetic pathway is typically employed, beginning with the derivation of key intermediates. The process usually involves:
Nitration: : Initial nitration of a precursor compound to introduce nitro groups.
Reduction: : Reduction of these nitro groups to amines, providing the basis for further reactions.
Acylation: : Acylation to form the acetamide moiety, involving the reaction with acetyl chloride under controlled conditions.
Substitution: : Electrophilic aromatic substitution to introduce the trifluoromethyl and pyrimidinyl groups.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure maximum yield and purity. This often includes automated reactors for precise control over reaction parameters such as temperature, pressure, and reagent addition rates.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(4-(methylthio)-1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide can undergo various chemical reactions including:
Oxidation: : Can be oxidized to introduce hydroxyl groups or form sulfoxides and sulfones.
Reduction: : Can be reduced to amines, which can be further functionalized.
Substitution: : Undergoes nucleophilic substitution reactions where leaving groups are replaced by nucleophiles.
Common Reagents and Conditions Used
Oxidizing Agents: : Hydrogen peroxide, permanganate for oxidation reactions.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride for reduction.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products Formed from These Reactions
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines.
Substitution Products: : Varies based on the nucleophile used, introducing various functional groups.
Scientific Research Applications
Chemistry
Reaction Mechanism Studies: : Utilized in studying reaction mechanisms, especially those involving nucleophilic substitutions and oxidative pathways.
Biology and Medicine
Drug Design and Development: : Investigated for its potential as a pharmacophore in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Biological Pathway Analysis: : Employed in studying specific biological pathways, especially those involving pyrimidinyl derivatives.
Industry
Catalysis: : Utilized as a ligand in homogeneous catalysis.
Material Science: : Investigated for use in developing new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-(4-(methylthio)-1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide involves its interaction with specific molecular targets. The pyrimidinyl and piperazinyl groups enable binding to active sites on enzymes or receptors, modifying their activity. The compound's trifluoromethyl group enhances its lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Compared to compounds like N-(4-(methylthio)-1-oxo-1-(4-(6-chloropyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide, our target compound:
Trifluoromethyl vs. Chloro Group: : Trifluoromethyl groups provide greater electron-withdrawing capacity compared to chloro groups, enhancing reactivity and binding affinity.
Pyrimidinyl Derivatives: : Unique modifications in the pyrimidinyl ring offer distinct bioactivities, distinguishing it from other heterocyclic analogues.
List of Similar Compounds
N-(4-(methylthio)-1-oxo-1-(4-(6-chloropyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide.
N-(4-(methylthio)-1-oxo-1-(4-(2-pyridinyl)piperazin-1-yl)butan-2-yl)acetamide.
N-(4-(methylthio)-1-oxo-1-(4-(5-methylisoxazol-3-yl)piperazin-1-yl)butan-2-yl)acetamide.
Conclusion
N-(4-(methylthio)-1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide is a complex compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity open avenues for various chemical reactions and synthetic modifications, making it a valuable tool in multiple fields. Through detailed understanding and comparison, this compound's distinct characteristics can be leveraged for innovative research and industrial applications.
Properties
IUPAC Name |
N-[4-methylsulfanyl-1-oxo-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]butan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N5O2S/c1-11(25)22-12(3-8-27-2)15(26)24-6-4-23(5-7-24)14-9-13(16(17,18)19)20-10-21-14/h9-10,12H,3-8H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKYNVQYQKEKMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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